
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloro-5-hydroxy-4-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one would depend on its specific biological activity. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome, but the exact molecular targets and pathways would need to be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.
Uniqueness
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one may have unique properties due to the presence of the chloro and hydroxy groups on the phenyl ring, which could influence its reactivity and biological activity compared to other oxazolidinones.
Propiedades
Número CAS |
110102-90-4 |
|---|---|
Fórmula molecular |
C10H10ClNO3 |
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
3-(2-chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-6-4-7(11)8(5-9(6)13)12-2-3-15-10(12)14/h4-5,13H,2-3H2,1H3 |
Clave InChI |
NCPHVSYYCLTKGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)N2CCOC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


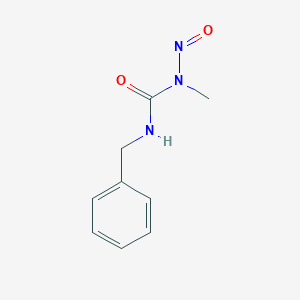
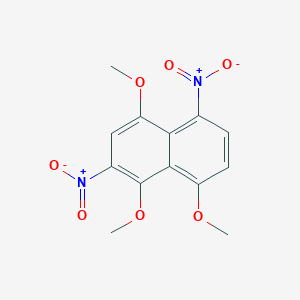
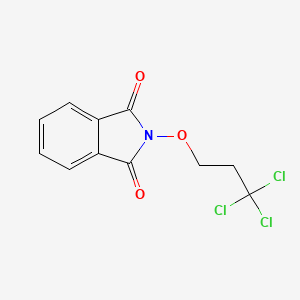
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
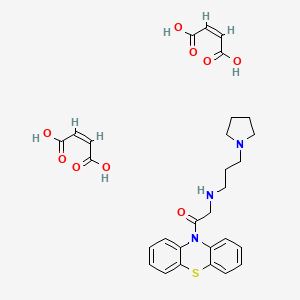
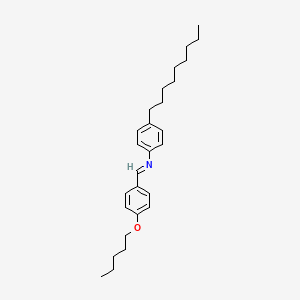

![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)

![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
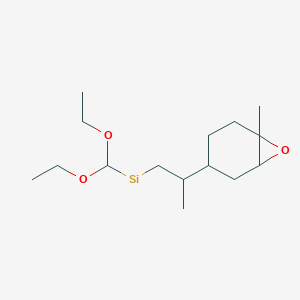
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
